2-Hexanoyloxazole

Description

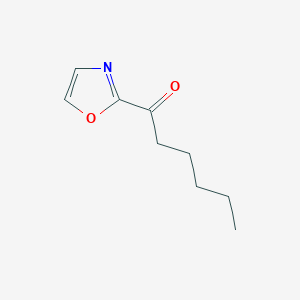

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDURLTQSHCMKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642035 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-30-0 | |

| Record name | 1-(2-Oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexanoyloxazole (CAS No. 898758-30-0): Synthesis, Characterization, and Potential Applications

Disclaimer: Direct experimental data for 2-Hexanoyloxazole (CAS No. 898758-30-0) is not extensively available in public literature. This guide is therefore constructed based on the well-established principles of oxazole chemistry and extrapolated data from analogous 2-acyl and 2-alkyl oxazole derivatives. The protocols and characterization data provided are predictive and serve as a foundational resource for researchers.

Introduction and Molecular Overview

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Oxazole derivatives are known to interact with various enzymes and receptors, leading to their investigation as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][3][4]

2-Hexanoyloxazole, as inferred from its name and CAS number, consists of an oxazole ring substituted at the C2 position with a hexanoyl group. This structure combines the chemically stable and versatile oxazole core with a six-carbon aliphatic chain, suggesting potential applications as a bioactive molecule or a synthetic intermediate in drug discovery. The lipophilic hexanoyl chain may influence the molecule's pharmacokinetic properties, such as cell membrane permeability.

Synthesis of 2-Acyl/Alkyloxazoles

The synthesis of 2-substituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the oxidation of oxazolines.[1] For the synthesis of a 2-acyloxazole like 2-Hexanoyloxazole, a practical approach involves the coupling of an amide with a ketone, followed by cyclization.[5]

General Synthetic Pathway: A Representative Method

A plausible and versatile route to synthesize 2-alkyloxazoles involves the reaction of amides with α-haloketones. For a 2-acyloxazole, a related strategy would be the cyclization of an N-acylamino ketone. A more direct approach for a 2-alkyl-substituted oxazole is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), known as the Van Leusen oxazole synthesis.[6] This method is highly efficient for producing a variety of oxazoles.

Below is a conceptual workflow for the synthesis and subsequent characterization of a 2-substituted oxazole.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Oxazole synthesis [organic-chemistry.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name 1-(1,3-oxazol-2-yl)hexan-1-one

An In-Depth Technical Guide to 1-(1,3-Oxazol-2-yl)hexan-1-one: Synthesis, Characterization, and Applications

Abstract

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of 1-(1,3-oxazol-2-yl)hexan-1-one, a representative 2-acyloxazole. We delve into the strategic considerations for its synthesis, focusing on the challenges and rationale behind the chosen methodology. A detailed, self-validating experimental protocol is presented, coupled with an in-depth analysis of the spectroscopic techniques required for unambiguous structural confirmation. Furthermore, we explore the chemical properties and the vast potential of this molecule as a versatile building block for drug discovery and development, grounded in the established biological significance of the oxazole core.

Introduction: The Significance of the 2-Acyloxazole Scaffold

Heterocyclic compounds are fundamental to the development of novel therapeutics.[2] Among them, the five-membered 1,3-oxazole ring has garnered significant attention for its remarkable versatility and presence in a wide array of pharmacologically relevant molecules.[1] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3]

The introduction of an acyl group at the C2 position of the oxazole ring, as in 1-(1,3-oxazol-2-yl)hexan-1-one, creates a bifunctional molecule with significant synthetic potential. The ketone moiety serves as a handle for a multitude of chemical transformations, while the oxazole ring acts as a stable, bio-isosteric replacement for other functional groups and contributes to the molecule's overall pharmacological profile.[4] This guide serves as a resource for researchers, providing both the theoretical foundation and practical insights required to synthesize, characterize, and utilize this valuable chemical entity.

Synthetic Strategy: Navigating the Reactivity of the Oxazole Ring

The synthesis of 2-substituted oxazoles requires careful consideration of the ring's electronic properties. The C2 position is the most electron-deficient and acidic, making it the primary site for deprotonation and subsequent electrophilic attack.[5][6] However, the resulting 2-lithiooxazole intermediate can be unstable, prone to electrocyclic ring-opening to form an isocyanide, especially at elevated temperatures.[5][7] Therefore, the most reliable synthetic approach involves a low-temperature metallation followed by acylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1,3-oxazole and a suitable hexanoyl electrophile, such as hexanoyl chloride. This approach hinges on the successful formation of a nucleophilic oxazole at the C2 position.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

The forward synthesis leverages the principles identified in the retrosynthetic analysis. The process begins with the deprotonation of 1,3-oxazole using a strong organolithium base at cryogenic temperatures to ensure the stability of the 2-lithiooxazole intermediate. This is immediately followed by quenching with the electrophile, hexanoyl chloride, to form the desired product.

Caption: Proposed workflow for the synthesis of the target ketone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the C2-acylation of oxazoles. Researchers should adapt it based on laboratory conditions and scale.

Materials:

-

1,3-Oxazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Hexanoyl chloride (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-oxazole (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent the decomposition of the 2-lithiooxazole intermediate.[7]

-

Acylation: Add hexanoyl chloride (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to afford 1-(1,3-oxazol-2-yl)hexan-1-one as a pure compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. Each technique provides complementary information that, when combined, serves as a self-validating system for the product's identity and purity.

| Parameter | Expected Observation | Structural Justification |

| ¹H NMR | δ ~7.7 ppm (s, 1H), ~7.2 ppm (s, 1H) | Signals corresponding to the C5-H and C4-H protons of the oxazole ring, respectively.[8] |

| δ ~2.9 ppm (t, 2H) | Triplet for the α-methylene protons (-CH₂-CO) adjacent to the carbonyl group. | |

| δ ~1.7 ppm (quint, 2H), ~1.3 ppm (m, 4H) | Signals for the other methylene groups in the hexanoyl chain. | |

| δ ~0.9 ppm (t, 3H) | Triplet for the terminal methyl group (-CH₃) of the hexanoyl chain. | |

| ¹³C NMR | δ ~190 ppm | Carbonyl carbon of the ketone. |

| δ ~160 ppm | C2 carbon of the oxazole ring, deshielded due to attachment to two heteroatoms and the ketone. | |

| δ ~140 ppm, ~128 ppm | C5 and C4 carbons of the oxazole ring. | |

| δ ~40, 31, 24, 22, 14 ppm | Carbons corresponding to the hexanoyl aliphatic chain. | |

| FT-IR (cm⁻¹) | ~1700 cm⁻¹ | Strong C=O stretching vibration of the ketone. |

| ~1580, ~1100 cm⁻¹ | C=N and C-O-C stretching vibrations characteristic of the oxazole ring. | |

| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks corresponding to the calculated molecular weight of the target compound (C₉H₁₃NO₂). |

Table 1: Predicted Spectroscopic Data for 1-(1,3-Oxazol-2-yl)hexan-1-one.

Potential Applications in Drug Discovery

The title compound is a valuable scaffold for generating libraries of novel molecules for biological screening. The oxazole core provides a stable and metabolically favorable platform, while the hexanoyl chain offers a lipophilic tail that can be crucial for membrane permeability and target engagement.

Key Therapeutic Areas for Oxazole Derivatives:

-

Oncology: The oxazole ring is a component of tyrosine kinase inhibitors like mubritinib.[2]

-

Anti-inflammatory: Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features an oxazole core.[2]

-

Antibacterial: Sulfamoxole is an example of an oxazole-containing antibacterial agent.[6]

-

Antiviral & More: The broader class of azoles demonstrates a wide range of activities, including antiviral, antifungal, and antitubercular properties.[3][9][10]

The ketone functionality in 1-(1,3-oxazol-2-yl)hexan-1-one can be readily transformed into other functional groups (alcohols, amines, hydrazones), allowing for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR).

Conclusion

This technical guide has detailed a robust and rational approach to the synthesis and characterization of 1-(1,3-oxazol-2-yl)hexan-1-one. By understanding the inherent reactivity of the oxazole ring, a reliable protocol centered on low-temperature C2-lithiation and acylation can be successfully implemented. The presented characterization workflow provides a clear blueprint for structural verification. As a versatile chemical building block, this compound holds significant promise for researchers and drug development professionals aiming to leverage the proven therapeutic potential of the oxazole scaffold in the design of next-generation medicines.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Pinto, E., et al. (2021). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 26(22), 6881. Available at: [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Retrieved from [Link]

-

Vedejs, E., & Lu, S. (2004). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 69(16), 5445–5453. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

- Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(19), 344-353.

-

Lee, S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega, 8(9), 8785–8793. Available at: [Link]

-

ACS Publications. (2023). Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. The Journal of Organic Chemistry. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of 2Imino1,3-oxaselenolanes by Reaction of Isoselenocyanates with 2-Bromoethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

-

ACS Publications. (2021). Multifunctional Flexible Polyimides for Electroactive Devices with Electrochromic, Electrofluorochromic, and Photodetection Properties. ACS Applied Polymer Materials. Available at: [Link]

-

NIH. (n.d.). Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate. Retrieved from [Link]

-

NIH. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

PubMed. (2021). Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 64(23), 17184–17208. Available at: [Link]

-

MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

-

NIH. (n.d.). Conformational Analysis and NMR Data Assignment of Taraxerone Isolated From Cnidoscolus aconitifolius (Chaya). Retrieved from [Link]

-

MDPI. (n.d.). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of ADC Higher Order Structure Through 2D NMR Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Uses of Cyclohexan-1,3-dione for the Synthesis of Thiazole, Pyrazole, Thiophene, Isoxazole and Pyran Derivatives with Antitumor Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Retrieved from [Link]

-

NIH. (n.d.). 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of 2-Hexanoyloxazole

This guide provides a comprehensive analysis of the spectral data for 2-Hexanoyloxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As direct experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predictive analysis based on established principles of spectroscopy and data from closely related structural analogs. This approach, rooted in a deep understanding of structure-spectra correlations, offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

2-Hexanoyloxazole consists of a five-membered oxazole ring substituted at the 2-position with a hexanoyl group. This structure presents distinct features that are readily identifiable through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections will detail the expected spectral characteristics and provide the underlying rationale for these predictions.

Caption: Molecular structure of 2-Hexanoyloxazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Hexanoyloxazole are based on the known chemical shifts of oxazole derivatives and alkyl chains.[1][2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Hexanoyloxazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon types, although quaternary carbons may still show lower intensity.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the oxazole ring protons and the protons of the hexanoyl chain.

| Proton (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Oxazole) | ~7.6 | s | - | 1H |

| H-5 (Oxazole) | ~7.1 | s | - | 1H |

| -CH₂- (C2') | ~2.9 | t | ~7.5 | 2H |

| -CH₂- (C3') | ~1.8 | quint | ~7.5 | 2H |

| -CH₂- (C4', C5') | ~1.3-1.4 | m | - | 4H |

| -CH₃ (C6') | ~0.9 | t | ~7.3 | 3H |

Interpretation:

-

The protons on the oxazole ring (H-4 and H-5) are expected to appear in the aromatic region, with H-4 being slightly more downfield due to the electronic environment of the heterocyclic ring.[4][5]

-

The methylene protons adjacent to the carbonyl group (-CH₂- at C2') are deshielded by the electron-withdrawing carbonyl and oxazole ring, hence their downfield shift to around 2.9 ppm.[2]

-

The remaining methylene and methyl protons of the hexanoyl chain will appear in the typical aliphatic region, with decreasing chemical shifts as their distance from the carbonyl group increases. The terminal methyl group is expected at approximately 0.9 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C=O (C1') | ~170 |

| C-2 (Oxazole) | ~160 |

| C-4 (Oxazole) | ~140 |

| C-5 (Oxazole) | ~125 |

| -CH₂- (C2') | ~35 |

| -CH₂- (C3') | ~25 |

| -CH₂- (C4') | ~31 |

| -CH₂- (C5') | ~22 |

| -CH₃ (C6') | ~14 |

Interpretation:

-

The carbonyl carbon (C1') is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the two attached oxygen atoms.

-

The carbons of the oxazole ring will also appear at downfield shifts, characteristic of aromatic and heteroaromatic systems. The C-2 carbon, bonded to both a nitrogen and an oxygen atom, will be the most downfield of the ring carbons.[1]

-

The aliphatic carbons of the hexanoyl chain will appear in the upfield region of the spectrum, with the terminal methyl carbon (C6') being the most shielded.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for MS Data Acquisition

A standard protocol for obtaining a reproducible mass spectrum is as follows:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Predicted Mass Spectrum

The predicted molecular weight of 2-Hexanoyloxazole (C₉H₁₃NO₂) is 167.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 167.

Predicted Fragmentation Pattern:

The fragmentation of 2-Hexanoyloxazole is likely to be initiated by cleavage of the bonds adjacent to the carbonyl group and within the oxazole ring.[7]

Sources

The Elusive Aromatic: A Technical Guide to the Anticipated Natural Occurrence of 2-Hexanoyloxazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Chemical Space

In the vast and intricate world of natural products, the discovery of novel bioactive molecules continually drives innovation in pharmaceuticals, flavor chemistry, and material science. While many heterocyclic compounds have been extensively studied, a significant portion of chemical space remains uncharted. This guide focuses on one such intriguing molecule: 2-Hexanoyloxazole .

To date, the direct identification of 2-Hexanoyloxazole from a natural source has not been documented in peer-reviewed literature. However, the consistent discovery of structurally related alkyloxazoles in various biological and food systems strongly suggests its potential for natural occurrence. This technical guide, therefore, serves a dual purpose: to consolidate our understanding of the broader family of naturally occurring oxazoles and to provide a predictive framework for the discovery, analysis, and potential significance of 2-Hexanoyloxazole.

By leveraging established principles of biosynthesis, analytical chemistry, and sensory science, we will construct a comprehensive profile of this yet-to-be-discovered natural product. This document is intended to be a catalyst for research, providing the foundational knowledge and methodological guidance necessary to bring 2-Hexanoyloxazole from the realm of hypothesis into the laboratory.

The Oxazole Scaffold in Nature: A Precedent for Discovery

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is found in a diverse array of natural products, particularly in marine organisms, and is often associated with a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The presence of various substituted oxazoles in nature provides a strong rationale for investigating the potential existence of 2-Hexanoyloxazole.

Postulated Biosynthesis and Formation: The Maillard Reaction Pathway

While a specific enzymatic pathway for 2-Hexanoyloxazole has not been elucidated, its formation can be logically predicted through the well-established Maillard reaction . This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids upon heating and is a primary source of flavor and aroma compounds in cooked foods.[2] The formation of analogous compounds, such as 2-acetylthiazole from the reaction of d-glucose and l-cysteine, provides a robust model for the likely genesis of 2-Hexanoyloxazole.[3][4]

A plausible pathway for the formation of 2-Hexanoyloxazole involves the reaction of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then undergoes rearrangement to an Amadori or Heyns compound.[2] Subsequent degradation of these intermediates yields reactive dicarbonyl species. The hexanoyl moiety would likely originate from the lipid oxidation of fatty acids, generating hexanal, which can then participate in the reaction cascade.

The proposed formation pathway is visualized in the following diagram:

Sources

- 1. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Sensory Landscape of 2-Alkyloxazoles: A Technical Guide for Researchers

Introduction: The Subtle but Significant Role of 2-Alkyloxazoles in Flavor

In the vast and intricate world of flavor chemistry, the contribution of heterocyclic compounds is paramount. Among these, 2-alkyloxazoles represent a class of volatiles that, while often present in trace amounts, can exert a significant influence on the sensory profile of a wide range of food products and pharmaceutical formulations. Formed primarily through the Maillard reaction, the non-enzymatic browning process that gives many cooked foods their characteristic flavor and color, 2-alkyloxazoles are key contributors to the aroma of roasted, fried, and baked goods.[1] Their sensory properties, however, extend beyond simple "cooked" notes, encompassing a diverse palette of green, nutty, sweet, and even fatty aromas.[2]

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the sensory properties of 2-alkyloxazoles. It moves beyond a mere cataloging of odor descriptors to provide a comprehensive overview of their formation, sensory characterization, and the analytical methodologies required for their study. By elucidating the structure-activity relationships that govern their aroma and potential taste profiles, this guide aims to equip scientists with the knowledge to better understand and modulate the sensory attributes of their products. We will delve into the causality behind experimental choices in sensory analysis, present self-validating protocols, and ground our discussion in authoritative references, providing a robust framework for the scientific exploration of these fascinating flavor compounds.

I. The Genesis of 2-Alkyloxazoles: A Maillard Reaction Perspective

The formation of 2-alkyloxazoles is intrinsically linked to the Maillard reaction, a complex cascade of chemical reactions between reducing sugars and amino acids that occurs upon heating.[3] Understanding the pathways of their formation is crucial for controlling their presence and concentration in food and other matrices. The key precursors for 2-alkyloxazole formation are α-dicarbonyl compounds, which are intermediates of the Maillard reaction, and amino compounds.[4][5]

The general mechanism involves the reaction of an α-dicarbonyl, such as glyoxal or methylglyoxal, with an amino acid, leading to the formation of an oxazole ring. The alkyl substituent at the 2-position of the oxazole ring is derived from the side chain of the amino acid involved in the reaction. For instance, the reaction of d-glucose and l-cysteine can lead to the formation of 2-acetylthiazole, a structurally related compound, highlighting the role of amino acids as precursors.[4][6]

// Nodes Reducing_Sugar [label="Reducing Sugar\n(e.g., Glucose)"]; Amino_Acid [label="Amino Acid"]; Schiff_Base [label="Schiff Base"]; Amadori_Product [label="Amadori Product"]; Dicarbonyls [label="α-Dicarbonyls\n(e.g., Glyoxal, Methylglyoxal)", fillcolor="#FBBC05"]; Aldehyde [label="Aldehyde"]; Ammonia [label="Ammonia"]; Oxazole_Precursor [label="Oxazole Precursor"]; Alkyloxazole [label="2-Alkyloxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reducing_Sugar -> Schiff_Base; Amino_Acid -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Dicarbonyls [label="Degradation"]; Dicarbonyls -> Oxazole_Precursor; Aldehyde -> Oxazole_Precursor; Ammonia -> Oxazole_Precursor; Oxazole_Precursor -> Alkyloxazole [label="Cyclization &\nDehydration"]; Amadori_Product -> Aldehyde [label="Strecker\nDegradation"]; Amadori_Product -> Ammonia [label="Strecker\nDegradation"]; } "Maillard reaction pathway leading to 2-alkyloxazole formation."

II. The Sensory Spectrum of 2-Alkyloxazoles: Odor and Taste

The sensory perception of 2-alkyloxazoles is primarily driven by their orthonasal aroma, with a wide range of descriptors reported in the literature. However, their contribution to the overall flavor profile may also include taste and mouthfeel sensations, such as umami and kokumi, which are often associated with heterocyclic compounds.[5][7]

Odor Profile

The odor characteristics of 2-alkyloxazoles are heavily influenced by the nature and position of the alkyl substituents on the oxazole ring. A systematic study on the aroma properties of various alkyloxazoles revealed several key structure-activity relationships.[2]

-

General Characteristics: Many 2-alkyloxazoles possess green and sweet aromatic notes.[2]

-

Influence of Alkyl Chain Length and Position:

-

5-Alkyloxazoles: 5-Butyloxazole and 5-pentyloxazole are noted for their distinct bacon-fatty aroma.[2]

-

2,5-Dialkyloxazoles: The introduction of a methyl or ethyl group at the 2-position, as seen in 2-methyl-5-butyloxazole and 2-ethyl-5-butyloxazole, tends to diminish the fatty character and enhance sweet and floral notes.[2]

-

2,4,5-Trialkyloxazoles: Further substitution at the 4-position, for example in 2,4-dimethyl-5-pentyloxazole, reinforces the dominance of sweet and floral aromas.[2]

-

Table 1: Odor Descriptors of Selected Alkyloxazoles

| Compound | Odor Descriptors |

| 5-Butyloxazole | Bacon-fatty |

| 5-Pentyloxazole | Bacon-fatty |

| 2-Methyl-5-butyloxazole | Sweet, floral, reduced fatty |

| 2-Ethyl-5-butyloxazole | Sweet, floral, reduced fatty |

| 2,4-Dimethyl-5-pentyloxazole | Sweet, floral |

| 2,5-Dimethyl-4-ethyloxazole | Not specified in detail, but likely sweet/floral based on trends. |

Data synthesized from available literature.[2]

Taste Profile: The Unexplored Frontier

While the aroma of 2-alkyloxazoles is relatively well-documented, their taste properties remain largely unexplored. However, the structural similarity of oxazoles to other nitrogen- and oxygen-containing heterocyclic compounds known to elicit umami and kokumi sensations suggests a potential role in taste modulation.[5][8][9]

-

Umami and Kokumi: These taste sensations are often described as savory, brothy, and mouth-filling, and are typically associated with amino acids and peptides.[5][7] The presence of heteroatoms in the oxazole ring could potentially interact with taste receptors, contributing to these complex taste profiles. Further research, including taste threshold determination and sensory panel evaluations focused on taste attributes, is necessary to elucidate the gustatory contributions of 2-alkyloxazoles.

III. Analytical Methodologies for Sensory Characterization

The comprehensive sensory analysis of 2-alkyloxazoles requires a combination of instrumental and human-based techniques. Gas chromatography-olfactometry (GC-O) stands out as a powerful tool for identifying odor-active compounds, while trained sensory panels provide detailed descriptive analysis.[10][11]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[12] This technique is invaluable for pinpointing which of the myriad of volatile compounds in a complex mixture are actually contributing to the aroma.[10]

Experimental Protocol: GC-O Analysis of 2-Alkyloxazoles

-

Sample Preparation:

-

Rationale: The goal is to efficiently extract and concentrate the volatile 2-alkyloxazoles from the sample matrix while minimizing artifact formation.[11]

-

Method (Example for a liquid matrix like beef broth):

-

Place 10 mL of the sample in a 20 mL headspace vial.

-

Add a saturated solution of NaCl to increase the volatility of the analytes.

-

Equilibrate the sample at 60°C for 15 minutes.

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.

-

-

-

GC-O System Configuration:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for separating a wide range of volatile compounds.

-

Effluent Splitter: To direct the column effluent to both the FID and the ODP simultaneously.

-

Humidified Air Supply: To prevent nasal dehydration of the panelists during sniffing.

-

-

GC-O Analysis:

-

Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 8°C/min, and hold for 5 minutes.

-

Olfactometry: A trained panelist sniffs the effluent from the ODP and records the retention time, duration, and sensory descriptors for each detected odor.

-

// Nodes Sample [label="Sample Matrix"]; Extraction [label="Volatile Extraction\n(e.g., SPME)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_Separation [label="Gas Chromatographic\nSeparation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effluent_Split [label="Effluent Splitting"]; FID [label="Flame Ionization\nDetector (FID)"]; ODP [label="Olfactory Detection\nPort (ODP)", fillcolor="#FBBC05"]; Panelist [label="Trained Panelist"]; Data_Acquisition [label="Data Acquisition"]; Chromatogram [label="Chromatogram"]; Aromagram [label="Aromagram"]; Data_Integration [label="Data Integration &\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> GC_Separation; GC_Separation -> Effluent_Split; Effluent_Split -> FID; Effluent_Split -> ODP; ODP -> Panelist; FID -> Data_Acquisition; Panelist -> Data_Acquisition; Data_Acquisition -> Chromatogram; Data_Acquisition -> Aromagram; Chromatogram -> Data_Integration; Aromagram -> Data_Integration; } "Workflow for Gas Chromatography-Olfactometry (GC-O) analysis."

Sensory Panel Evaluation

A trained sensory panel is essential for providing detailed and reproducible descriptions of the sensory properties of 2-alkyloxazoles.[13]

Experimental Protocol: Descriptive Sensory Analysis

-

Panelist Training:

-

Rationale: To ensure that panelists are familiar with the specific sensory attributes of 2-alkyloxazoles and can reliably rate their intensities.[14]

-

Procedure:

-

Present panelists with a range of reference standards representing different aroma families (e.g., green, nutty, fatty, sweet, floral).

-

Introduce pure 2-alkyloxazole standards (if available and safe for consumption) at various concentrations to familiarize the panel with their characteristic aromas.

-

Develop a consensus vocabulary to describe the sensory attributes of the target compounds.

-

-

-

Sample Preparation and Presentation:

-

Rationale: To present the samples in a consistent and unbiased manner.

-

Procedure:

-

Dissolve the 2-alkyloxazoles in a neutral solvent (e.g., water, deodorized oil) at concentrations above their detection threshold.

-

Present the samples in coded, identical containers to blind the panelists.

-

Provide water and unsalted crackers for palate cleansing between samples.

-

-

-

Evaluation:

-

Procedure: Panelists evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

IV. Quantitative Analysis in Food Matrices

To understand the sensory impact of 2-alkyloxazoles in a food product, it is crucial to quantify their concentrations. Stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) are the gold standard for accurate quantification.[6][15]

Experimental Protocol: Quantitative Analysis using SPME-GC-MS

-

Internal Standard Preparation: Synthesize or procure a stable isotope-labeled analog of the target 2-alkyloxazole (e.g., deuterated).

-

Sample Preparation: Spike a known amount of the internal standard into the sample prior to extraction.

-

Extraction: Use the same SPME procedure as described for GC-O analysis.

-

GC-MS Analysis:

-

Instrumentation: A GC coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization: Electron ionization (EI) at 70 eV.

-

Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their internal standards.

-

-

Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. Calculate the concentration of the 2-alkyloxazole in the sample based on the response ratio of the analyte to the internal standard.

V. Conclusion and Future Directions

2-Alkyloxazoles are a diverse and significant class of flavor compounds with a sensory profile that is heavily dependent on their molecular structure. While their role in the aroma of thermally processed foods is well-established, their contribution to taste, particularly umami and kokumi sensations, represents a promising area for future research. The methodologies outlined in this guide, from GC-O and sensory panel analysis to quantitative determination, provide a robust framework for scientists to explore the sensory landscape of these compounds.

Further research should focus on:

-

Comprehensive Threshold Determination: Establishing a comprehensive database of odor and taste thresholds for a wide range of 2-alkyloxazoles in various food matrices.

-

Elucidation of Taste Properties: Conducting detailed sensory studies to characterize the taste profile of 2-alkyloxazoles and their potential synergistic effects with other flavor compounds.

-

Advanced Analytical Techniques: Employing advanced techniques such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) for the comprehensive analysis of complex food matrices.

By continuing to unravel the complexities of 2-alkyloxazole chemistry and sensory science, researchers can unlock new avenues for flavor creation, product development, and the enhancement of the consumer sensory experience.

VI. References

-

Bari, M. R., & Ye, A. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 26(20), 6245. [Link]

-

Hofmann, T., & Schieberle, P. (2000). Synthesis and Sensory Characterization of Novel Umami-Tasting Glutamate Glycoconjugates. Journal of Agricultural and Food Chemistry, 48(11), 5585-5592. [Link]

-

Ho, C. T., & Carlin, J. T. (1989). Aroma Properties of Some Oxazoles. In Thermal Generation of Aromas (pp. 92-104). American Chemical Society.

-

Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

-

Blank, I. (2002). Gas Chromatography-Olfactometry in Food Aroma Analysis. In: Volatile Compounds in Foods and Beverages. CRC Press.

-

Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007). Sensory evaluation techniques. CRC press.

-

Salo, P. (1973). Determining the Odor Thresholds for Some Compounds in Alcoholic Beverages. Journal of Food Science, 38(3), 545-546.

-

d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 123-143. [Link]

-

Ueda, Y., Yonemitsu, M., Tsubuku, T., Sakaguchi, M., & Miyajima, R. (1997). Flavor characteristics of glutathione in raw and cooked foodstuffs. Bioscience, biotechnology, and biochemistry, 61(12), 1977-1980.

-

Mori, Y., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 26(20), 6245. [Link]

-

Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. [Link]

-

Angeloni, S., et al. (2022). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Foods, 11(3), 333. [Link]

-

National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines 6 2011. [Link]

-

Pollien, P., et al. (1997). Gas chromatography-olfactometry of meat volatiles. In Flavor of Meat, Meat Products and Seafoods (pp. 23-41). Springer, Boston, MA.

-

Pripis-Nicolau, L., de Revel, G., Bertrand, A., & Maujean, A. (2000). Formation of flavor components by the reaction of amino acid and carbonyl compounds in mild conditions. Food chemistry, 70(1), 1-10.

-

Science Meets Food. (2017). Umami and Kokumi – A Flavor Profile. [Link]

-

Costa, E., et al. (2022). Sensory and Nutraceutical Properties of Infusions Prepared with Grape Pomace and Edible-Coated Dried–Minced Grapes. Foods, 11(15), 2200. [Link]

-

BRF Ingredients. (2023). How to validate flavorings: aroma testing and sensory evaluation. [Link]

-

Głowacki, I., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6539. [Link]

-

JEOL. (n.d.). Analysis of Coffee Aroma Compounds by GC-MS. [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. [Link]

-

MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. [Link]

-

Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific reports, 7(1), 1-16. [Link]

-

Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer Science & Business Media.

-

Wikipedia. (n.d.). Gas chromatography-olfactometry. [Link]

-

Hodge, J. E. (1953). Chemistry of browning reactions in model systems. Journal of agricultural and food chemistry, 1(15), 928-943.

-

Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. [Link]

-

Australian Meat Processor Corporation. (2024). Extracting kokumi – the new umami – from red meat. [Link]

-

Ho, C. T., & Chen, Q. (1994). Identification of alkyloxazoles in the volatile compounds from french-fried potatoes. Journal of agricultural and food chemistry, 42(10), 2253-2255. [Link]

-

Blank, I., & Schieberle, P. (1993). Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. Journal of agricultural and food chemistry, 41(11), 1883-1887.

-

Guadagni, D. G., Buttery, R. G., & Harris, J. (1966). Odour thresholds of some organic compounds associated with food flavours. Journal of the Science of Food and Agriculture, 17(3), 142-144.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Meat and Meat Products: Explorations of Microbiota, Flavor, and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jeol.com [jeol.com]

- 4. researchgate.net [researchgate.net]

- 5. Umami and Kokumi – A Flavor Profile | Food Chemistry |Science Meets Food [sciencemeetsfood.org]

- 6. mdpi.com [mdpi.com]

- 7. Extracting kokumi – the new umami – from red meat [ampc.com.au]

- 8. researchgate.net [researchgate.net]

- 9. Umami-enhancing effect of typical kokumi-active γ-glutamyl peptides evaluated via sensory analysis and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ec.europa.eu [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of 2-Hexanoyloxazole: A Novel Investigational Compound

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2][3] This technical guide introduces 2-Hexanoyloxazole, a novel synthetic molecule featuring a C2-linked hexanoyl group on an oxazole ring. While direct biological data for this specific molecule is not yet available, its structural motifs suggest a high potential for therapeutic relevance. Drawing upon the established pharmacology of related oxazole derivatives and compounds with similar aliphatic side chains, this document outlines a comprehensive, multi-pronged research strategy to elucidate the biological activity of 2-Hexanoyloxazole. We will explore its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent, detailing the proposed mechanisms of action and a rigorous, self-validating experimental framework for its evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

The five-membered heterocyclic oxazole ring, containing both nitrogen and oxygen, is a prominent feature in a multitude of biologically active natural products and synthetic compounds.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind with high affinity to a wide range of enzymes and receptors.[1][2] This versatility has led to the development of oxazole-containing drugs with applications spanning anti-inflammatory, anticancer, antimicrobial, and antidiabetic therapies.[4] The substitution pattern on the oxazole ring is critical in defining its pharmacological profile. The introduction of a hexanoyl group at the 2-position of the oxazole core in 2-Hexanoyloxazole presents a unique combination of a proven heterocyclic scaffold with a flexible aliphatic side chain, warranting a thorough investigation of its potential biological activities.

Postulated Biological Activities and Investigational Plan

Based on the known activities of structurally related compounds, we hypothesize that 2-Hexanoyloxazole may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections detail the rationale behind these hypotheses and present a comprehensive experimental plan for their investigation.

Potential Anti-inflammatory Activity

Rationale: Inflammation is a complex biological response implicated in a wide array of diseases, including cardiovascular and cancerous conditions.[5][6] Key enzymatic players in the inflammatory cascade are cyclooxygenase (COX) and lipoxygenase (LOX).[6][7] Numerous heterocyclic compounds, including derivatives of furanone, pyrrolone, and pyridazinone, have demonstrated potent anti-inflammatory effects through the dual inhibition of COX-2 and LOX enzymes.[5][6] The structural similarity of the oxazole ring to these heterocycles suggests that 2-Hexanoyloxazole could also modulate these pathways.

Proposed Mechanism of Action: We hypothesize that 2-Hexanoyloxazole may act as a dual inhibitor of COX-2 and 5-LOX. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.[8]

Experimental Workflow:

Caption: Proposed workflow for evaluating the anti-inflammatory potential of 2-Hexanoyloxazole.

Experimental Protocols:

-

In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the direct inhibitory effect of 2-Hexanoyloxazole on COX-1, COX-2, and 5-LOX enzymes.

-

Methodology: Commercially available enzyme activity assay kits will be utilized.[9] The compound will be tested across a range of concentrations to determine its IC50 value for each enzyme. Celecoxib and Zileuton will be used as positive controls for COX-2 and 5-LOX inhibition, respectively.

-

Rationale: This initial screen will provide crucial information on the compound's potency and selectivity, guiding further investigation.[9]

-

-

Cell-Based Anti-inflammatory Assay:

-

Objective: To assess the ability of 2-Hexanoyloxazole to inhibit the production of pro-inflammatory mediators in a cellular context.

-

Methodology: RAW 264.7 macrophage cells will be stimulated with lipopolysaccharide (LPS) in the presence and absence of varying concentrations of 2-Hexanoyloxazole. The levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in the cell culture supernatant will be quantified using ELISA.

-

Rationale: This assay confirms the compound's activity in a biological system and provides further evidence for its proposed mechanism of action.[10]

-

-

In Vivo Anti-inflammatory Model:

-

Objective: To evaluate the in vivo efficacy of 2-Hexanoyloxazole in a well-established model of acute inflammation.

-

Methodology: The carrageenan-induced paw edema model in rats will be employed.[8] Paw volume will be measured at various time points after carrageenan injection in animals pre-treated with 2-Hexanoyloxazole or a vehicle control. Diclofenac will be used as a positive control.

-

Rationale: This in vivo study is essential for demonstrating the therapeutic potential of the compound in a living organism.

-

Data Presentation:

| Assay | Parameter | 2-Hexanoyloxazole | Positive Control |

| COX-1 Inhibition | IC50 (µM) | TBD | TBD |

| COX-2 Inhibition | IC50 (µM) | TBD | Celecoxib |

| 5-LOX Inhibition | IC50 (µM) | TBD | Zileuton |

| PGE2 Production | % Inhibition | TBD | Indomethacin |

| LTB4 Production | % Inhibition | TBD | Zileuton |

| Paw Edema | % Inhibition | TBD | Diclofenac |

Potential Anti-cancer Activity

Rationale: The oxazole and related oxadiazole cores are present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[11] These compounds can induce apoptosis through various mechanisms, including the upregulation of p53 and the cleavage of caspase-3.[11]

Proposed Mechanism of Action: We hypothesize that 2-Hexanoyloxazole may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell death and survival.

Experimental Workflow:

Caption: Proposed workflow for evaluating the anti-cancer potential of 2-Hexanoyloxazole.

Experimental Protocols:

-

In Vitro Cytotoxicity Screening:

-

Objective: To assess the broad-spectrum anti-proliferative activity of 2-Hexanoyloxazole.

-

Methodology: The compound will be screened against the NCI-60 panel of human tumor cell lines. Cell viability will be determined using the MTT assay.

-

Rationale: This provides a comprehensive initial assessment of the compound's anti-cancer potential across a diverse range of cancer types.

-

-

Apoptosis Induction Assays:

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Methodology: The most sensitive cell line from the NCI-60 screen will be treated with 2-Hexanoyloxazole. Apoptosis will be assessed by Annexin V/Propidium Iodide staining followed by flow cytometry, and by measuring caspase-3/7 activity using a luminescent assay.

-

Rationale: These assays provide definitive evidence of apoptosis as the mode of cell death.

-

-

Western Blot Analysis:

-

Objective: To investigate the molecular mechanism of apoptosis induction.

-

Methodology: Protein lysates from treated and untreated cells will be analyzed by Western blot for the expression levels of key apoptotic proteins such as p53, Bcl-2, and cleaved caspase-3.

-

Rationale: This will help to elucidate the specific signaling pathways affected by the compound.[11]

-

Potential Antimicrobial Activity

Rationale: While the oxazole ring itself is a component of some antimicrobial agents, the structurally similar compound 1,2-hexanediol has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] The proposed mechanism for 1,2-hexanediol involves the disruption of the cytoplasmic membrane potential.[12] The presence of the hexanoyl group in 2-Hexanoyloxazole suggests a potential for similar membrane-disrupting properties.

Proposed Mechanism of Action: 2-Hexanoyloxazole may exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane, leading to cell death.

Experimental Workflow:

Caption: Proposed workflow for evaluating the antimicrobial potential of 2-Hexanoyloxazole.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

-

Objective: To determine the potency of 2-Hexanoyloxazole against a panel of clinically relevant bacteria.

-

Methodology: The broth microdilution method will be used to determine the MIC against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12] The MBC will be determined by subculturing from the wells of the MIC assay.

-

Rationale: These are standard assays for quantifying the antimicrobial activity of a compound.

-

-

Time-Kill Curve Assay:

-

Objective: To assess the rate at which 2-Hexanoyloxazole kills bacteria.

-

Methodology: Bacteria will be exposed to the compound at concentrations relative to its MIC, and the number of viable bacteria will be determined at various time points.

-

Rationale: This assay provides information on the bactericidal or bacteriostatic nature of the compound.[12]

-

-

Membrane Depolarization Assay:

-

Objective: To investigate the effect of 2-Hexanoyloxazole on the bacterial cytoplasmic membrane.

-

Methodology: A membrane potential-sensitive dye will be used to monitor changes in membrane polarization in bacteria treated with the compound.

-

Rationale: This assay will provide evidence for the proposed membrane-disrupting mechanism of action.[12]

-

Synthesis and Characterization

The synthesis of 2-Hexanoyloxazole can be achieved through established synthetic routes for 2-substituted oxazoles.[13] A potential route involves the reaction of an appropriate precursor with hexanoyl chloride. The final product will be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous plan to investigate the potential biological activities of the novel compound, 2-Hexanoyloxazole. By leveraging the known pharmacology of related heterocyclic compounds, we have formulated testable hypotheses for its anti-inflammatory, anti-cancer, and antimicrobial properties. The proposed experimental workflows are designed to provide a thorough evaluation of its therapeutic potential and to elucidate its mechanisms of action. Positive results from these studies will pave the way for further preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, clinical translation. The exploration of 2-Hexanoyloxazole represents a promising avenue for the discovery of new and effective therapeutic agents.

References

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. ResearchGate. Available at: [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. PubMed. Available at: [Link]

-

Mechanism of action of 6, 7, 8, 9, 10, 12-hexahydro-azepino-[2, 1-b] quinazolin-12-one-(RLX)--a novel bronchodilator. PubMed. Available at: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. PubMed. Available at: [Link]

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

-

Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. PubMed Central. Available at: [Link]

-

Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. Available at: [Link]

-

Phytosterols Demonstrate Selective Inhibition of COX-2: In-vivo and in-silico Studies of Nicotiana tabacum. ResearchGate. Available at: [Link]

-

Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways. PubMed. Available at: [Link]

-

Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes. MDPI. Available at: [Link]

-

Food-Grade Antimicrobials Potentiate the Antibacterial Activity of 1,2-Hexanediol. ResearchGate. Available at: [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

-

Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. PubMed Central. Available at: [Link]

-

Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PubMed Central. Available at: [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]

-

Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways. MDPI. Available at: [Link]

-

A 6-O-endosulfatase activity assay based on synthetic heparan sulfate oligomers. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. ResearchGate. Available at: [Link]

-

Inhibitory Activity of Chitin, (2-Acetamido-2-Deoxy-Hexopyranose) against Penicillin-Binding Proteins of Staphylococcus aureus. MDPI. Available at: [Link]

-

Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. MDPI. Available at: [Link]

-

Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. National Institutes of Health. Available at: [Link]

-

Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]

-

Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staph ylococcus epidermidis. ResearchGate. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Antimicrobial and antioxidant activities with acute toxicity, cytotoxicity and mutagenicity of Cystoseira compressa (Esper) Gerloff & Nizamuddin from the coast of Urla (Izmir, Turkey). National Institutes of Health. Available at: [Link]

-

Dynamics and Sensitivity of Signaling Pathways. PubMed Central. Available at: [Link]

-

Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia. National Institutes of Health. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Oxazoline synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hexanoyloxazole from Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-hexanoyloxazole, a member of the versatile 2-acyloxazole class of heterocycles. The protocol detailed herein is predicated on a modern and highly efficient method involving the in situ activation of hexanoic acid to form a reactive acylpyridinium salt, which is subsequently trapped by tosylmethyl isocyanide (TosMIC) to yield the target oxazole. This approach offers significant advantages in terms of reaction efficiency, substrate scope, and operational simplicity. These notes are intended to provide researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights necessary for the successful synthesis and characterization of 2-hexanoyloxazole and related compounds.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules.[1][2] The inherent chemical stability and unique electronic properties of the oxazole core make it a valuable component in the design of novel therapeutic agents and functional materials. Specifically, 2-acyloxazoles and their 2-alkyloxazole counterparts serve as crucial synthetic intermediates and have been identified as key pharmacophores in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The synthesis of these heterocycles from readily available starting materials like carboxylic acids is therefore of significant interest to the drug discovery and development community.

Synthetic Strategy: From Carboxylic Acid to Oxazole

The conversion of a carboxylic acid to a 2-substituted oxazole requires the formation of a new carbon-carbon and a carbon-oxygen bond to construct the heterocyclic ring. The strategy outlined here is a powerful one-pot procedure that proceeds through two key stages:

-

Activation of the Carboxylic Acid: Hexanoic acid is first activated in situ. Direct condensation with an amine or other nucleophile is often inefficient. Therefore, a highly electrophilic intermediate is generated. In this protocol, we utilize a triflylpyridinium reagent, which reacts with the carboxylic acid to form a highly reactive acylpyridinium salt. This activation method is known for its high efficiency and broad functional group tolerance.

-

Oxazole Ring Formation via Cyclization: The activated acylpyridinium salt is then reacted with a suitable C-N synthon to form the oxazole ring. For the synthesis of an oxazole unsubstituted at the 4- and 5-positions, tosylmethyl isocyanide (TosMIC) is the reagent of choice.[5][6] The reaction proceeds via nucleophilic attack of the deprotonated TosMIC on the acylpyridinium salt, followed by an intramolecular cyclization and elimination of p-toluenesulfinic acid to afford the aromatic oxazole ring.[3]

This synthetic approach is depicted in the workflow diagram below.

Figure 1: General workflow for the synthesis of 2-Hexanoyloxazole.

Detailed Experimental Protocol

This protocol is adapted from the general methodology for oxazole synthesis from carboxylic acids.[7]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Hexanoic Acid | ≥99% | Sigma-Aldrich | --- |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | --- |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | ≥99% | Sigma-Aldrich | Handle with extreme care in a fume hood. |

| Tosylmethyl isocyanide (TosMIC) | ≥98% | Sigma-Aldrich | --- |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Finely powdered. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Saturated Sodium Bicarbonate Solution | --- | In-house preparation | --- |

| Brine (Saturated NaCl solution) | --- | In-house preparation | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Fisher Scientific | --- |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water.

-

Preparation of the Triflylpyridinium Reagent (DMAP-Tf):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 0.5 M relative to hexanoic acid).

-

Add 4-(dimethylamino)pyridine (DMAP) (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.3 equivalents) dropwise via syringe.

-

Stir the mixture at 0 °C for 15 minutes. A white precipitate of the DMAP-Tf reagent may form.

-

-

Activation of Hexanoic Acid:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve hexanoic acid (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared DMAP-Tf slurry from step 1 to the hexanoic acid solution at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the acylpyridinium salt.

-

-

Oxazole Ring Formation:

-

Add tosylmethyl isocyanide (TosMIC) (1.2 equivalents) and finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-hexanoyloxazole.

-

Reaction Mechanism

The synthesis proceeds through a well-defined mechanistic pathway, which is crucial for understanding the role of each reagent and for troubleshooting potential issues.

Figure 2: Plausible reaction mechanism for the synthesis of 2-Hexanoyloxazole.

The reaction is initiated by the activation of hexanoic acid with the DMAP-Tf reagent, forming a mixed anhydride which is then converted to the highly electrophilic acylpyridinium salt upon reaction with DMAP.[7] The base, potassium carbonate, then deprotonates the acidic α-carbon of TosMIC.[8] The resulting carbanion acts as a nucleophile, attacking the acylpyridinium salt. This is followed by an intramolecular cyclization to form an oxazoline intermediate. Finally, elimination of the stable p-toluenesulfinate anion drives the reaction towards the aromatic 2-hexanoyloxazole product.[3]

Characterization of 2-Hexanoyloxazole

As of the writing of this document, specific experimental spectroscopic data for 2-hexanoyloxazole is not widely available in the literature. The following are predicted characteristic spectral data based on the analysis of similar 2-alkyloxazoles and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The two protons on the oxazole ring are expected to appear as distinct singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

The α-methylene protons of the hexanoyl chain (adjacent to the carbonyl group) will likely be a triplet at around δ 2.8-3.0 ppm.

-

The other methylene protons of the hexanoyl chain will appear as multiplets in the upfield region (δ 1.3-1.8 ppm).

-

The terminal methyl group of the hexanoyl chain will be a triplet at approximately δ 0.9 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon of the hexanoyl group is expected to be in the range of δ 170-175 ppm.

-

The C2 carbon of the oxazole ring will be significantly downfield, likely around δ 160-165 ppm.

-

The C4 and C5 carbons of the oxazole ring will appear in the aromatic region, typically between δ 120 and 140 ppm.

-

The carbons of the alkyl chain will be in the upfield region (δ 14-40 ppm).

-

Mass Spectrometry (MS)

-

Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-hexanoyloxazole (C₉H₁₃NO).

-